L-Proline, 4-(2-aminoethyl)-, (4R)- is a chiral amino acid derivative that belongs to the family of proline analogs. It is characterized by the presence of a secondary amine and a pyrrolidine ring, which is typical of proline compounds. This specific compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in the synthesis of peptides and as a building block for various bioactive molecules.
L-Proline, 4-(2-aminoethyl)-, (4R)- is classified under:
The synthesis of L-Proline, 4-(2-aminoethyl)-, (4R)- can be achieved through several methods:
The synthetic route may involve optimizing reaction conditions such as temperature, solvent choice, and concentration to maximize yield and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of L-Proline, 4-(2-aminoethyl)-, (4R)- features:
L-Proline, 4-(2-aminoethyl)-, (4R)- can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize nucleophiles like amines or thiols under basic conditions.
The mechanism by which L-Proline, 4-(2-aminoethyl)-, (4R)- exerts its effects is primarily related to its role in protein synthesis and enzyme catalysis:
L-Proline, 4-(2-aminoethyl)-, (4R)- has several scientific applications:
Adenylation (A) domains are pivotal in nonribosomal peptide synthetase (NRPS) systems for activating and incorporating amino acid precursors into secondary metabolites. In lincosamide antibiotic biosynthesis, the A-domains LmbC (from Streptomyces lincolnensis) and CcbC (from Streptomyces caelestis) exhibit divergent substrate specificities despite sharing 55.7% sequence identity [5]. LmbC exclusively adenylates the nonproteinogenic precursor 4-propyl-L-proline (PPL), while CcbC activates proteinogenic L-proline [5]. Structural analyses reveal that LmbC’s substrate-binding pocket accommodates PPL’s alkyl side chain through:
Table 1: Functional Comparison of LmbC and CcbC Adenylation Domains
Feature | LmbC (Lincomycin Pathway) | CcbC (Celesticetin Pathway) |
---|---|---|
Substrate | 4-propyl-L-proline (PPL) | L-proline |
Key Residues | Ala236, Gly308, Val312 | Phe234, Val306, Leu310 |
Km | 0.28 mM (PPL) | 0.15 mM (L-proline) |
Catalytic Efficiency | 4.3 × 10⁴ M⁻¹s⁻¹ | 3.1 × 10⁴ M⁻¹s⁻¹ |
LmbC’s substrate specificity represents an evolutionary adaptation enabling the incorporation of 4-alkyl-L-proline derivatives (APDs) into lincomycin A, a clinically used antibiotic [5] [3]. This adaptation involves:
Phylogenetic reconstruction of 37 bacterial A-domains reveals that LmbC and CcbC cluster within a clade of stand-alone proline-activating enzymes distinct from modular NRPS-embedded A-domains [5]. Key insights include:
The biosynthetic gene clusters (BGCs) of lincomycin (123 kb) and celesticetin (98 kb) share conserved genes for saccharide moiety assembly (lmbA–lmbH and ccbA–ccbH), but diverge in amino acid activation [8] [5]:
HGT of APD-pathway genes extends beyond lincosamides to antitumor pyrrolobenzodiazepines (PBDs) and hormaomycin [5] [3]:
Table 2: Shared APD Biosynthetic Genes Across Natural Product Pathways
Enzyme Function | Lincomycin Gene | PBD Homolog (e.g., Anthramycin) | Hormaomycin Homolog |
---|---|---|---|
L-Tyrosine 3-hydroxylase | LmbB2 | ORF13 | HrmE |
L-DOPA-2,3-dioxygenase | LmbB1 | ORF12 | HrmF |
γ-Glutamyltransferase | LmbA | ORF6 | HrmG |
F420-dependent reductase | LmbY | ORF14 | HrmD |
This distribution confirms APD-pathway genes function as a modular cassette transferred en bloc, enabling structural diversification of bioactive metabolites [3] [5].
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